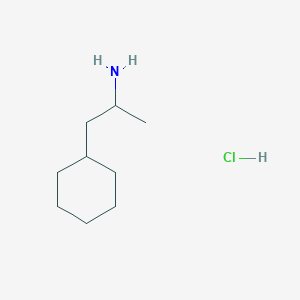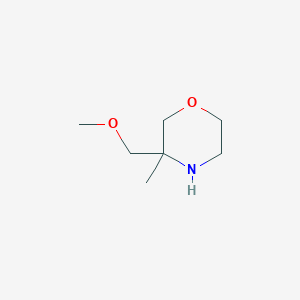
5-(2-methylpropyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-methylpropyl)pyrimidin-2-amine is an organic compound that has been studied extensively in scientific research for its potential applications in the field of medicine. It is a heterocyclic amine, which is a type of organic compound that contains a nitrogen atom in a ring structure. This compound is a precursor to a variety of drugs, including some of the most commonly used anticonvulsants. It has been studied for its potential to act as an inhibitor of certain enzymes and as a modulator of neurotransmitter release.
科学的研究の応用
5-(2-methylpropyl)pyrimidin-2-amine has been studied extensively in scientific research for its potential applications in the field of medicine. It has been studied for its potential to act as an inhibitor of certain enzymes and as a modulator of neurotransmitter release. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential to act as a modulator of the release of other neurotransmitters, such as dopamine and serotonin. Additionally, it has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters norepinephrine and dopamine.
作用機序
The exact mechanism of action of 5-(2-methylpropyl)pyrimidin-2-amine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and as a modulator of neurotransmitter release. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to act as a modulator of the release of other neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to act as a modulator of the release of other neurotransmitters, such as dopamine and serotonin. It has also been found to have anticonvulsant effects in animal studies, although the precise mechanism of action is not yet known.
実験室実験の利点と制限
5-(2-methylpropyl)pyrimidin-2-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using a variety of methods. Additionally, it has been found to have anticonvulsant effects in animal studies, although the precise mechanism of action is not yet known. A limitation of this compound is that it is a relatively new compound and therefore has not been studied extensively. Additionally, its mechanism of action is not fully understood and further research is needed to elucidate its effects.
将来の方向性
There are several potential future directions for research on 5-(2-methylpropyl)pyrimidin-2-amine. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to investigate its potential applications in the field of medicine, such as its potential to act as an inhibitor of certain enzymes and as a modulator of neurotransmitter release. Finally, further research could be done to investigate its potential as an anticonvulsant and its potential side effects.
合成法
5-(2-methylpropyl)pyrimidin-2-amine can be synthesized using a variety of methods. The most common method involves the reaction of 2-methylpropyl bromide with pyrimidine in the presence of a palladium catalyst. This reaction produces the desired pyrimidin-2-amine as well as other byproducts, which can be separated by column chromatography. Other methods of synthesis include the reaction of 2-methylpropyl chloride with pyrimidine in the presence of a base, or the reaction of 2-methylpropyl bromide with pyrimidine in the presence of a base.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 5-(2-methylpropyl)pyrimidin-2-amine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,4-dichloropyrimidine", "2-methylpropylamine", "sodium hydride", "dimethylformamide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2,4-dichloropyrimidine is reacted with sodium hydride in dimethylformamide to form the corresponding pyrimidine intermediate.", "Step 2: The pyrimidine intermediate is then reacted with 2-methylpropylamine in ethanol to form the desired 5-(2-methylpropyl)pyrimidin-2-amine product.", "Step 3: The product is then purified through recrystallization using acetic acid as a solvent." ] } | |
CAS番号 |
39268-70-7 |
分子式 |
C8H13N3 |
分子量 |
151.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




